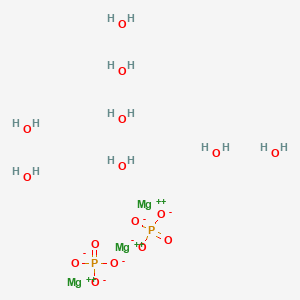
Fosfato de magnesio tribásico octahidratado
Descripción general
Descripción
Magnesium Phosphate Tribasic Octahydrate (CAS: 13446-23-6) is a white monoclinic crystal . It is used in medicine to manufacture drugs for treating rheumatoid arthritis and in the plastics industry as a stabilizer for material products and as a flame-retardant material . It is also listed on the U.S. FDA’s Generally recognized as safe (GRAS) list of substances .
Synthesis Analysis
The synthesis of magnesium phosphate is strongly affected by the nature of both starting materials and precipitating agents .Molecular Structure Analysis
The molecular formula of Magnesium Phosphate Tribasic Octahydrate is H16Mg3O16P2 . The IUPAC name is trimagnesium;diphosphate;octahydrate . The molecular weight is 406.98 g/mol .Chemical Reactions Analysis
Magnesium Phosphate reacts with hydrochloric acid to form phosphoric acid and magnesium chloride . Under neutral conditions, it is precipitated as the hydrogen phosphate .Physical and Chemical Properties Analysis
Magnesium Phosphate Tribasic Octahydrate is a white crystalline powder . It has a molecular weight of 406.98 g/mol . It exhibits low solubility in water .Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
El fosfato de magnesio octahidratado se ha utilizado ampliamente en el campo de la biomedicina . Se considera que es biocompatible y biodegradable, lo que lo convierte en un material prometedor para diversas aplicaciones biomédicas . Exhibe una excelente biocompatibilidad y degradabilidad sensible al pH, similar a los fosfatos de calcio que se aplican ampliamente en la biomedicina .
Nanomedicina
En el campo de la nanomedicina, el fosfato de magnesio octahidratado se utiliza en forma de partículas monodispersas . Estos fosfatos de magnesio nanoestructurados han mostrado un potencial significativo en diversas aplicaciones biomédicas .
Ingeniería de tejidos
El fosfato de magnesio octahidratado se utiliza en la ingeniería de tejidos en forma de cementos, cerámicas, andamios y recubrimientos . Estos materiales han mostrado promesa en el desarrollo de nuevas estrategias para la reparación y regeneración de tejidos .
Fabricación de medicamentos
Este compuesto se utiliza en medicina para fabricar medicamentos para el tratamiento de la artritis reumatoide . Sus propiedades únicas lo convierten en un componente valioso en el desarrollo de nuevas estrategias terapéuticas .
Industria del plástico
En la industria del plástico, el fosfato de magnesio octahidratado se utiliza como estabilizador para productos de materiales
Mecanismo De Acción
Target of Action
Magnesium phosphate, tribasic, octahydrate, also known as trimagnesium phosphate octahydrate, is primarily used as a supplement to treat magnesium deficiency . .
Mode of Action
As a magnesium supplement, it likely works by increasing the levels of magnesium in the body, which is an essential mineral for many biological processes .
Biochemical Pathways
Magnesium plays a crucial role in numerous biochemical pathways. It serves as a cofactor for many enzymes, is involved in energy production, and plays a role in nerve conduction and muscle contraction . .
Result of Action
The primary result of the action of magnesium phosphate, tribasic, octahydrate is to increase the levels of magnesium in the body. This can help to correct magnesium deficiency and support the normal functioning of the body’s cells, nerves, muscles, bones, and heart .
Action Environment
The action of magnesium phosphate, tribasic, octahydrate can be influenced by various environmental factors. For example, the absorption of magnesium can be affected by the presence of other nutrients in the gut. Additionally, certain medical conditions and medications can affect the body’s ability to absorb or retain magnesium .
Safety and Hazards
Propiedades
IUPAC Name |
trimagnesium;diphosphate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMDCAYSCWFERX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16Mg3O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158722 | |
| Record name | Magnesium phosphate, tribasic, octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-23-6 | |
| Record name | Magnesium phosphate, tribasic, octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium phosphate, tribasic, octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, magnesium salt (2:3), octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PHOSPHATE, TRIBASIC, OCTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3T2D7456C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the morphology of magnesium phosphate hydrate be controlled during synthesis, and what factors influence this?
A1: Yes, the morphology of magnesium phosphate hydrate can be significantly influenced by the synthesis method and conditions. [] For instance, microwave heating a highly concentrated magnesium phosphate solution at a rapid heating rate (20-30°C·min-1) yields fine, uniform spherical particles of magnesium phosphate octahydrate. [] Conversely, slower heating rates or conventional heating methods like a hot plate result in the formation of larger, plate-like particles of magnesium phosphate pentahydrate. [] This highlights the importance of controlled heating parameters in determining the final morphology and even hydration state of the synthesized material.
Q2: What are the potential benefits of using microwave heating in the synthesis of magnesium phosphate hydrate compared to traditional methods?
A2: Microwave heating offers a unique advantage in synthesizing magnesium phosphate hydrate. [] Specifically, it allows for the creation of uniform, spherical particles of magnesium phosphate octahydrate, a morphology not easily achievable through conventional heating methods. [] This control over particle size and shape could be beneficial for various applications requiring specific material properties, such as controlled solubility or surface area.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


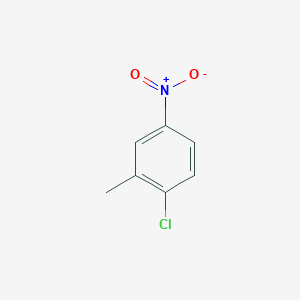

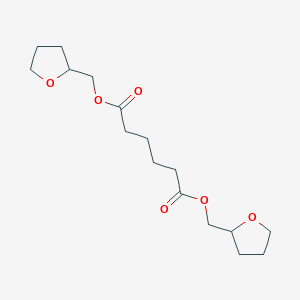
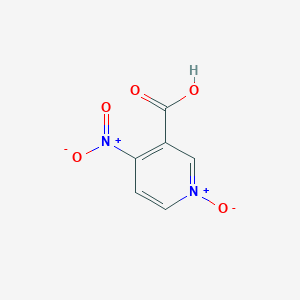
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)

![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)

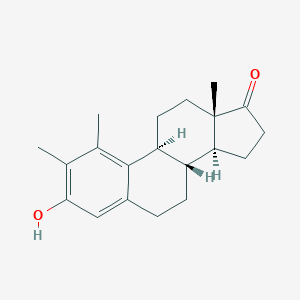
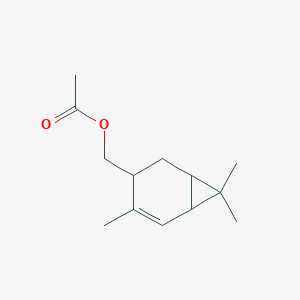

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)

